molecular formula C16H13BrN2O B3060474 2-[5-(3-Bromophenyl)-1H-pyrazol-3-YL]-5-methylphenol CAS No. 423753-91-7

2-[5-(3-Bromophenyl)-1H-pyrazol-3-YL]-5-methylphenol

Cat. No.: B3060474
CAS No.: 423753-91-7
M. Wt: 329.19 g/mol
InChI Key: KHNMWEACJGZVLT-UHFFFAOYSA-N
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Description

2-[5-(3-Bromophenyl)-1H-pyrazol-3-YL]-5-methylphenol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with a bromophenyl group and a methylphenol group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 2-[5-(3-Bromophenyl)-1H-pyrazol-3-YL]-5-methylphenol can be achieved through several routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The reaction conditions often include the use of solvents like ethanol or aqueous ethanol solutions for recrystallization .

Chemical Reactions Analysis

2-[5-(3-Bromophenyl)-1H-pyrazol-3-YL]-5-methylphenol undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds.

Mechanism of Action

The exact mechanism of action of 2-[5-(3-Bromophenyl)-1H-pyrazol-3-YL]-5-methylphenol is not well-documented. it is believed to interact with specific molecular targets and pathways, influencing biological processes such as enzyme inhibition and receptor binding. Further research is needed to elucidate the detailed mechanisms involved.

Comparison with Similar Compounds

2-[5-(3-Bromophenyl)-1H-pyrazol-3-YL]-5-methylphenol can be compared with other pyrazole derivatives, such as:

These compounds share similar structural features but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct properties and applications.

Properties

IUPAC Name

2-[3-(3-bromophenyl)-1H-pyrazol-5-yl]-5-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O/c1-10-5-6-13(16(20)7-10)15-9-14(18-19-15)11-3-2-4-12(17)8-11/h2-9,20H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNMWEACJGZVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=NN2)C3=CC(=CC=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40425233
Record name AC1O9ZWB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423753-91-7
Record name AC1O9ZWB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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